molecular formula C27H28N2O5S B11240077 N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11240077
M. Wt: 492.6 g/mol
InChI Key: BMZJJGXEFPBIBG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including a benzoxazine ring, a sulfonyl group, and an acetyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and acetyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives, sulfonyl-substituted compounds, and acetyl-substituted phenyl derivatives. Examples include:

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-3-(phenylsulfonyl)benzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity, biological activity, and material properties compared to similar compounds

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-(benzenesulfonyl)-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C27H28N2O5S/c1-18(30)19-9-8-10-21(15-19)28-26(31)25-17-29(35(32,33)22-11-6-5-7-12-22)23-16-20(27(2,3)4)13-14-24(23)34-25/h5-16,25H,17H2,1-4H3,(H,28,31)

InChI Key

BMZJJGXEFPBIBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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